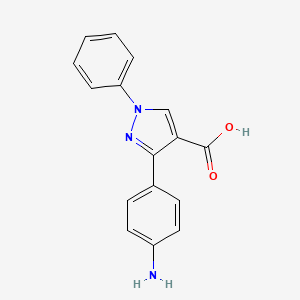

3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

¹³C NMR :

Fourier-Transform Infrared (FT-IR) Spectroscopy

Properties

IUPAC Name |

3-(4-aminophenyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJVVDUPWNLZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl halide reacts with the pyrazole ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits potential anticancer properties. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound selectively inhibited the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis.

- Case Study : Research published in Pharmaceutical Biology highlighted that the compound reduced pro-inflammatory cytokine levels in vitro, suggesting its potential use in managing chronic inflammatory diseases.

Materials Science Applications

This compound has applications in materials science, particularly in the development of polymers and nanocomposites.

Polymer Synthesis

The compound can act as a monomer or crosslinking agent in polymer chemistry, leading to materials with enhanced thermal stability and mechanical properties.

- Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymeric Composite | 250 | 80 |

| Crosslinked Polymer | 300 | 120 |

Agrochemical Development

In agriculture, this compound may be utilized in the formulation of herbicides and pesticides. Its structural features allow it to interact with biological systems effectively.

Herbicide Activity

Research indicates that derivatives of this compound can inhibit plant growth by interfering with specific metabolic pathways.

- Case Study : A study published in Pesticide Biochemistry and Physiology found that certain derivatives showed significant herbicidal activity against common weeds, providing a basis for developing new agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target. These interactions can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The substituent at the 3-position of the pyrazole ring significantly influences electronic properties, solubility, and biological interactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Inferred properties based on structural analogs.

Key Observations :

- Electron Effects: The 4-aminophenyl group is electron-donating, enhancing solubility in polar solvents via hydrogen bonding. In contrast, halogen substituents (Cl, F) are electron-withdrawing, reducing electron density on the aromatic ring .

- Molecular Weight: Halogenated derivatives (e.g., Cl, F) exhibit higher molecular weights compared to non-halogenated analogs. The trifluoromethyl group in further increases hydrophobicity.

Key Observations :

Key Observations :

- Antimicrobial Potential: Fluorophenyl derivatives serve as intermediates in antimicrobial agent synthesis, highlighting the role of substituents in modulating bioactivity .

Biological Activity

3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, also known by its CAS number 1017526-20-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrazoles, which are known for various pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 279.29 g/mol. Its structure features a pyrazole ring substituted with an amino group and phenyl groups, which are critical for its biological activity.

Research indicates that compounds within the pyrazole class can interact with various biological targets, including enzymes and receptors. Notably, this compound has been implicated in the inhibition of lactate dehydrogenase (LDH), an enzyme involved in glycolysis and crucial for cancer cell metabolism. Inhibition of LDH can lead to reduced lactate production and impaired energy metabolism in cancer cells, making this compound a potential candidate for cancer therapy .

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines by targeting metabolic pathways.

- Anti-inflammatory Effects : Similar pyrazole derivatives have shown promise in reducing inflammation through the inhibition of cyclooxygenase enzymes (COX).

Table 1: Biological Activities of Pyrazole Derivatives

Case Studies

A recent study explored the effects of pyrazole-based compounds on pancreatic cancer cells. The research demonstrated that specific derivatives could significantly reduce cell viability and lactate production in MiaPaCa2 cells, indicating a potential therapeutic role for compounds like this compound in targeting cancer metabolism .

Another investigation focused on the synthesis and evaluation of various pyrazole derivatives, where it was found that modifications to the phenyl groups could enhance anti-inflammatory properties. The study highlighted the importance of structural variations in optimizing biological activity .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid?

Methodological Answer: The compound is typically synthesized via cyclocondensation followed by hydrolysis. A representative method involves:

Cyclocondensation : React ethyl acetoacetate, phenylhydrazine, and a carbonyl source (e.g., DMF-DMA) to form the pyrazole ester intermediate .

Hydrolysis : Treat the ester with a strong base (e.g., NaOH) under reflux to yield the carboxylic acid derivative.

Purification : Recrystallize using ethanol/water mixtures to achieve >95% purity.

Key intermediates and reaction conditions are validated using NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments. For example, the carboxylic acid proton appears as a broad singlet at δ 12–13 ppm .

- FT-IR : A strong absorption band near 1680–1700 cm confirms the carboxylic acid C=O stretch .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2/c space group with Z = 8) .

- Mass Spectrometry : ESI-MS in negative mode detects the molecular ion peak [M–H] for molecular weight confirmation .

Q. How can researchers screen the biological activity of this compound in vitro?

Methodological Answer:

Target Identification : Use molecular docking to predict binding affinity for targets like cyclooxygenase (COX) or kinases .

Cell-Based Assays :

- Anti-inflammatory : Measure COX-1/COX-2 inhibition using ELISA kits.

- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Dose-Response Analysis : Calculate IC values with nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of this compound’s electronic structure?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to optimize geometry and compute HOMO-LUMO gaps, revealing charge transfer properties .

- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites to predict reactivity (e.g., amino group participation in hydrogen bonding) .

- Reaction Path Modeling : Employ transition state analysis (e.g., Gaussian 09) to explore reaction mechanisms, such as hydrolysis pathways .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

- Cross-Validation : Compare experimental XRD bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects .

- Solvent Correction : Apply polarizable continuum models (PCM) in DFT to account for solvent-induced shifts in NMR or UV-Vis spectra .

- Dynamic Effects : Use molecular dynamics (MD) simulations to assess conformational flexibility influencing spectroscopic data .

Q. What are the key considerations in designing multi-step syntheses for novel derivatives of this compound?

Methodological Answer:

Functional Group Compatibility : Protect the amino group (e.g., Boc protection) during ester hydrolysis to prevent side reactions .

Catalyst Selection : Optimize Suzuki-Miyaura coupling for aryl substitutions using Pd(PPh)/KCO in THF/HO .

Purification Challenges : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate polar derivatives .

Yield Optimization : Apply design of experiments (DoE) to vary temperature, solvent, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.